Cas no 83-53-4 (1,4-Dibromonaphthalene)
1,4-Dibromonaphthalene Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dibromonaphthalene
- 1,4-Dibromonaphthalene Solution
- Naphthalene, 1,4-dibromo-
- 1,4-dibromonapthalene
- 1.4-dibromonaphthalene
- 1,4-dibromo-naphthalen
- AMOT0930
- STR06577
- SY001779
- AM20060932
- D2359
- ST50405525
- 083D534
- CCG-40615
- CS-M3249
- MFCD00041823
- 83-53-4
- EINECS 201-484-8
- SB66502
- 1,4-dibromnaphthalen
- SR-01000630744-1
- FT-0631382
- FT-0654917
- SCHEMBL198796
- EN300-178936
- AKOS015835329
- 1,4-dibromo-naphthalene
- C10H6Br2
- InChI=1/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6
- DTXSID6058893
- W-104140
- 1,4-Dibromonaphthalene (ACI)
- NS00038259
- DB-010837
- DTXCID1048332
-
- MDL: MFCD00041823
- Inchi: 1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
- InChI Key: IBGUDZMIAZLJNY-UHFFFAOYSA-N
- SMILES: BrC1C2C(=CC=CC=2)C(Br)=CC=1
Computed Properties
- Exact Mass: 283.88400
- Monoisotopic Mass: 283.884
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Uncertain.
- Density: 1.8199 (estimate)
- Melting Point: 81.0 to 84.0 deg-C
- Boiling Point: 288.1°C (rough estimate)
- Flash Point: 181.4℃
- Refractive Index: 1.6000 (estimate)
- PSA: 0.00000
- LogP: 4.36480
- Solubility: Uncertain
1,4-Dibromonaphthalene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Store at room temperature
1,4-Dibromonaphthalene Customs Data
- HS CODE:2921450090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,4-Dibromonaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043687-1g |
1,4-Dibromonaphthalene |
83-53-4 | 98% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 043687-5g |
1,4-Dibromonaphthalene |
83-53-4 | 98% | 5g |
£32.00 | 2022-03-01 | |
| Fluorochem | 043687-25g |
1,4-Dibromonaphthalene |
83-53-4 | 98% | 25g |
£58.00 | 2022-03-01 | |
| Fluorochem | 043687-100g |
1,4-Dibromonaphthalene |
83-53-4 | 98% | 100g |
£145.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D101014-25g |
1,4-Dibromonaphthalene |
83-53-4 | 98% | 25g |
¥116.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D101014-5g |
1,4-Dibromonaphthalene |
83-53-4 | 98% | 5g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D101014-100g |
1,4-Dibromonaphthalene |
83-53-4 | 98% | 100g |
¥358.90 | 2023-09-03 | |
| Alichem | A219000776-250mg |
1,4-Dibromonaphthalene |
83-53-4 | 98% | 250mg |
$666.40 | 2023-09-01 | |
| Alichem | A219000776-500mg |
1,4-Dibromonaphthalene |
83-53-4 | 98% | 500mg |
$1038.80 | 2023-09-01 | |
| Alichem | A219000776-1g |
1,4-Dibromonaphthalene |
83-53-4 | 98% | 1g |
$1735.55 | 2023-09-01 |
1,4-Dibromonaphthalene Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
Production Method 9
1.2 Reagents: Sodium bisulfite Solvents: Water ; cooled
Production Method 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 11
Production Method 12
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
2.2 Solvents: Water
2.3 Solvents: Diethyl ether
Production Method 13
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
2.1 -
1,4-Dibromonaphthalene Raw materials
- 1-Naphthoic acid
- Naphthalene, 1,1,4,4-tetrabromo-1,2,3,4-tetrahydro-
- Naphthalene, 1,2,3,4,5,8-hexabromo-1,2,3,4-tetrahydro-, (1R,2R,3R,4S)-rel-
- 1,2,3,4-Tetrahydronaphthalene
- 1-Amino-4-bromonaphthalene
- 1-Bromonaphthalene
1,4-Dibromonaphthalene Preparation Products
1,4-Dibromonaphthalene Suppliers
1,4-Dibromonaphthalene Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1,4-Dibromonaphthalene
Professional Introduction to 1,4-Dibromonaphthalene (CAS No. 83-53-4)
1,4-Dibromonaphthalene, with the chemical formula C10H6Br2, is a significant intermediate in organic synthesis and pharmaceutical research. Its molecular structure, featuring two bromine atoms substituted at the 1 and 4 positions of a naphthalene ring, makes it a versatile building block for various chemical transformations. This compound has garnered considerable attention in recent years due to its utility in the development of advanced materials and bioactive molecules.
The unique reactivity of 1,4-dibromonaphthalene stems from the presence of electron-withdrawing bromine atoms, which enhance its participation in nucleophilic substitution reactions. This property has been exploited in synthetic chemistry to construct more complex structures, including heterocyclic compounds and polymers. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, further underscores its importance as a synthetic intermediate.
In the realm of pharmaceutical research, 1,4-dibromonaphthalene has been employed in the synthesis of novel therapeutic agents. Its brominated naphthalene core is a common motif in drug design, contributing to the development of molecules with enhanced binding affinity and metabolic stability. Recent studies have highlighted its role in creating kinase inhibitors and anti-inflammatory compounds, where the bromine atoms serve as handles for further functionalization.
The industrial applications of 1,4-dibromonaphthalene extend beyond pharmaceuticals. It is widely used in the production of liquid crystals and organic light-emitting diodes (OLEDs), where its rigid aromatic structure provides structural integrity and thermal stability. Additionally, researchers have explored its potential in dye synthesis and agrochemical formulations, leveraging its reactivity to introduce diverse functional groups.
Recent advancements in green chemistry have prompted investigations into more sustainable methods for synthesizing 1,4-dibromonaphthalene. Catalytic processes that minimize waste and energy consumption have been developed, aligning with global efforts to reduce the environmental impact of chemical manufacturing. These innovations not only enhance efficiency but also improve the scalability of producing this valuable intermediate.
The role of computational chemistry in understanding the reactivity of 1,4-dibromonaphthalene cannot be overstated. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and reaction pathways. Such computational approaches are increasingly integral to rational drug design and material science, enabling researchers to predict outcomes before conducting costly experimental trials.
In conclusion, 1,4-dibromonaphthalene (CAS No. 83-53-4) remains a cornerstone in synthetic organic chemistry due to its broad utility and adaptability. Its applications span multiple industries, from pharmaceuticals to advanced materials, underscoring its significance in modern chemical research. As new methodologies and technologies emerge, the potential uses for this compound are likely to expand even further.
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